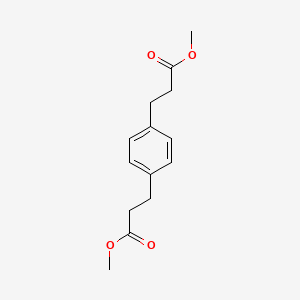
Propanoic acid, 3,3'-(1,4-phenylene)bis-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,4-benzenedipropanoate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzene, where two propanoate groups are attached to the benzene ring at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 1,4-benzenedipropanoate can be synthesized through several methods. One common approach involves the esterification of 1,4-benzenedipropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl 1,4-benzenedipropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1,4-benzenedipropanoate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 1,4-Benzenedipropanoic acid.
Reduction: 1,4-Benzenedipropanol.
Substitution: Nitro or halogenated derivatives of dimethyl 1,4-benzenedipropanoate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1,4-benzenedipropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Wirkmechanismus
The mechanism of action of dimethyl 1,4-benzenedipropanoate depends on the specific application. In chemical reactions, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new products. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1,4-benzenedipropanoate can be compared with other similar compounds such as:
Dimethyl terephthalate: Another ester derivative of benzene, but with carboxylate groups at the 1 and 4 positions.
Dimethyl phthalate: An ester with carboxylate groups at the 1 and 2 positions of the benzene ring.
Dimethyl isophthalate: An ester with carboxylate groups at the 1 and 3 positions of the benzene ring.
Uniqueness
Dimethyl 1,4-benzenedipropanoate is unique due to the specific positioning of the ester groups, which can influence its reactivity and interactions in chemical and biological systems. Its symmetrical structure also makes it a valuable building block in the synthesis of polymers and other complex molecules.
Eigenschaften
CAS-Nummer |
5312-03-8 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 3-[4-(3-methoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
YBPCZDKFGFYLAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





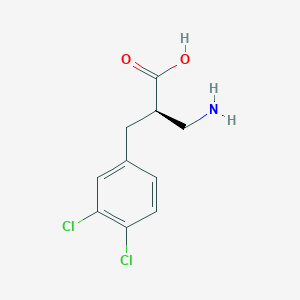
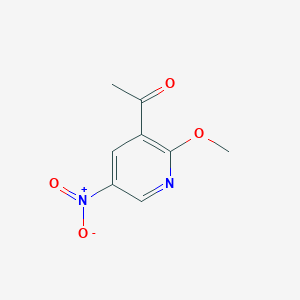
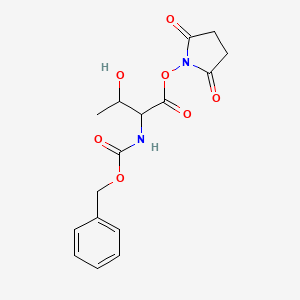
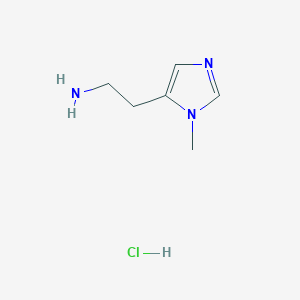
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
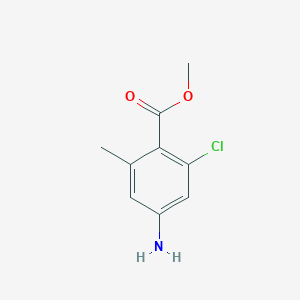
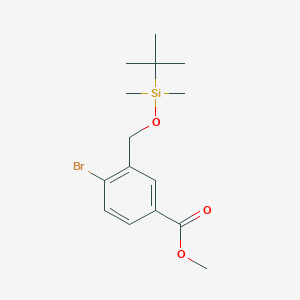
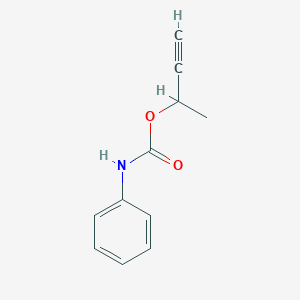
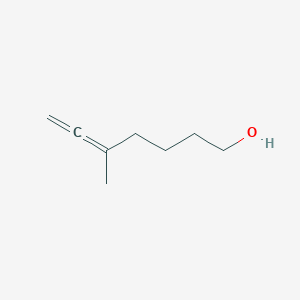
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
